5-Azepan-1-yl-2-(methylsulphonyl)aniline
Description
Contextualization of Azepane-substituted Aniline (B41778) Architectures
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a crucial structural motif in a variety of bioactive molecules and natural products. researchgate.net Its incorporation into pharmaceutical agents is well-established, with numerous FDA-approved drugs featuring this ring system. researchgate.netwikipedia.org Examples of pharmaceuticals containing an azepane ring include the antidiabetic drug tolazamide (B1682395) and the antihistamine setastine. wikipedia.org
The significance of the azepane moiety stems from its three-dimensional structure and conformational flexibility, which can be pivotal for biological activity. researchgate.net When substituted onto an aniline framework, the resulting architecture creates a versatile scaffold. This combination is explored in drug discovery programs for a wide spectrum of therapeutic targets, including potential anticancer, antidiabetic, and antiviral agents. researchgate.net The aniline portion of the molecule serves as a key synthetic handle and an important pharmacophoric element, while the azepane ring can influence binding affinity, selectivity, and pharmacokinetic properties.
Significance of Methylsulfonyl Moieties in Contemporary Organic and Medicinal Chemistry
The methylsulfonyl group (CH₃SO₂–), also known as a methylsulfone or mesyl group, is a functional group widely employed by medicinal chemists to enhance the "drug-like" properties of a molecule. ontosight.ainamiki-s.co.jp Its inclusion in a molecular structure imparts a unique set of physicochemical characteristics. The sulfonyl functional group is a powerful electron-withdrawing moiety, is chemically stable against hydrolysis, and is resistant to metabolic reduction at the sulfur atom. namiki-s.co.jp
From a drug design perspective, the methylsulfonyl group can serve several key functions:
Modulation of Physicochemical Properties: It can be used to reduce a molecule's lipophilicity, thereby improving aqueous solubility. namiki-s.co.jp
Target Binding: As a strong hydrogen bond acceptor, the two oxygen atoms of the sulfonyl group can form critical interactions with biological targets like proteins and enzymes. ontosight.ai
Bioisosterism: It can act as a bioisostere for other functional groups, such as sulfonamides or even carboxyl groups, allowing chemists to fine-tune a compound's properties while retaining its core biological activity.
The methylsulfonyl group is a component of numerous marketed and clinical-stage drugs, making it a validated and important building block in the development of new therapeutic agents. namiki-s.co.jp
Academic Research Rationale for Investigating 5-Azepan-1-yl-2-(methylsulphonyl)aniline
The academic interest in compound A-001 stems from its deliberate molecular design, which combines the validated pharmacophoric features of an azepane-substituted aniline with the property-modulating effects of a methylsulfonyl group. The rationale for its synthesis and study is rooted in its potential as a novel building block for the creation of more complex molecules with potential biological activity.
The specific substitution pattern of A-001—with the bulky azepane group at the 5-position and the electron-withdrawing methylsulfonyl group at the 2-position of the aniline ring—creates a distinct electronic and steric profile. Researchers would investigate this compound to explore structure-activity relationships (SAR) and structure-property relationships (SPR) in various discovery programs. namiki-s.co.jp The molecule serves as a scaffold that can be further modified, for instance, at the aniline's amino group, to generate a library of new chemical entities for screening against a range of biological targets. The presence of both the azepane and methylsulfonyl moieties offers a dual approach to optimizing molecular properties for improved potency, selectivity, and pharmacokinetic profiles.
Data Tables
Table 1: Physicochemical Properties of this compound (A-001) This table presents the basic chemical properties of the target compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 942474-92-2 | |
| Molecular Formula | C₁₃H₂₀N₂O₂S | |
| Molecular Weight | 268.38 g/mol |
Table 2: Functional Group Contributions to Molecular Properties This table summarizes the typical influence of the key functional groups present in A-001 within the context of medicinal chemistry.
| Functional Group | Common Roles and Properties | Source |
|---|
| Azepane Ring | - Increases three-dimensionality and structural novelty.
Structure
3D Structure
Properties
IUPAC Name |
5-(azepan-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUNGMAPDJJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azepan 1 Yl 2 Methylsulphonyl Aniline and Analogous Structures
Established Synthetic Routes to Substituted Aniline (B41778) Cores
Anilines are foundational components in the production of a wide range of chemicals, including pharmaceuticals and polymers. researchgate.net The synthesis of the substituted aniline core is a critical first step in assembling the target molecule. Methodologies for this purpose are well-established and can be broadly categorized into classical amination reactions and modern cross-coupling approaches.
Amination Reactions in Anilino Compound Synthesis
Traditional and modern amination reactions offer direct pathways to introduce a nitrogen-containing functional group onto an aromatic ring.
Nitration and Subsequent Reduction: The most conventional route to primary anilines involves the nitration of an aromatic ring using nitric acid, followed by the reduction of the resulting nitro group. researchgate.netbeilstein-journals.org This two-step process is robust, but the regioselectivity of the initial nitration step must be carefully controlled by the existing substituents on the aromatic ring. beilstein-journals.org
Direct C-H Amination: More recent developments have focused on the direct primary amination of C-H bonds in arenes. researchgate.net These methods can employ transition metal catalysis, electrochemical catalysis, or photoredox catalysis to form the C-N bond directly, offering a more atom-economical approach. researchgate.net However, controlling regioselectivity, especially for meta-substituted products, remains a significant challenge. researchgate.net
Reductive Amination: Reductive amination serves as a powerful tool for synthesizing N-substituted anilines by reacting a carbonyl compound (ketone or aldehyde) with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of substituted aniline cores, this method can be applied where a cyclohexanone (B45756) derivative is converted into an aniline. bohrium.com For instance, a palladium on carbon (Pd/C) system with ethylene (B1197577) has been used to convert substituted cyclohexanones to the corresponding anilines in good yields. bohrium.com
Cross-Coupling Approaches for Arylamine Formation
Transition-metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen bonds, offering mild conditions and broad functional group tolerance. beilstein-journals.orgacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for synthesizing arylamines. acs.orgresearchgate.net It typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org The choice of ligand is crucial for the reaction's efficiency and scope. A mechanochemical (ball-milling) approach to this reaction has been developed, offering rapid, solvent-free synthesis of secondary aromatic amines. acs.org
Copper-Catalyzed Amination: Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still valuable method for C-N bond formation. Recent advancements have led to the development of milder reaction conditions. acs.org For example, copper-catalyzed radical cross-coupling of arylboronic acids with N-hydroxyphthalimides provides a novel route to arylamines without the need for photoredox catalysts. acs.org
Nickel-Catalyzed Amination: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-N cross-coupling. nih.gov Nickelaelectrocatalysis, for instance, allows for the coupling of aryl halides with weak nitrogen nucleophiles like electron-deficient anilines under redox-neutral conditions. nih.gov
A summary of representative cross-coupling systems is presented below.
Table 1: Comparison of Selected Cross-Coupling Methodologies for Arylamine Synthesis| Catalytic System | Coupling Partners | Key Features |
|---|---|---|
| Palladium/Buchwald-Hartwig | Aryl Halides/Triflates + Amines | Broad substrate scope, high efficiency, requires specialized ligands. acs.org |
| Copper/Radical Coupling | Arylboronic Acids + N-Hydroxyphthalimides | Mild conditions, avoids photoredox catalysts, proceeds via N-O bond scission. acs.org |
| Nickel/Electrocatalysis | Aryl Halides + Weak N-Nucleophiles | Redox-neutral, effective for electron-deficient amines, ligand-tolerant. nih.gov |
Synthesis and Functionalization of Azepane-containing Aniline Derivatives
The seven-membered azepane ring is a significant heterocyclic scaffold found in many biologically active molecules. daneshyari.comresearchgate.net Its incorporation onto an aniline framework can be achieved through various synthetic strategies.
Photocatalytic Skeletal Rearrangement Strategies for Azepane-Anilines
Photocatalysis has enabled novel transformations for constructing complex molecular architectures. One such strategy involves skeletal rearrangement to form aromatic systems.
A recently developed approach allows for the synthesis of site-selective substituted arylamines from non-aromatic precursors like iodomethyl cyclopentanones and various amines. researchgate.netchemrxiv.org The reaction proceeds through a sequence of photocatalyzed C-N coupling, skeletal expansion, and dehydrogenative aromatization. researchgate.net Mechanistic studies suggest the process involves a radical-initiated skeletal rearrangement of a cyclopentenyl iminium intermediate. researchgate.netchemrxiv.org While this method has been demonstrated for the synthesis of N,N-dialkyl and N-alkyl arylamines, its principles could potentially be adapted for the construction of azepane-anilines by designing a precursor that undergoes a similar ring-expansion and aromatization cascade to yield the desired aniline scaffold. researchgate.netresearchgate.net Another photocatalytic method involves a denitrogenation process to achieve skeletal editing, which has been used to access C-3 aminoquinolin-2(1H)-ones from 3-ylideneoxindoles. nih.gov
Introduction and Derivatization of Azepane Ring Systems onto Aromatic Scaffolds
More conventional methods for attaching an azepane ring to an aromatic core typically rely on standard C-N bond-forming reactions or ring construction strategies.
Nucleophilic Aromatic Substitution (SNAr): Azepane, acting as a nucleophile, can be directly introduced onto an aromatic ring that is activated by strongly electron-withdrawing groups (e.g., nitro or sulfonyl groups) positioned ortho or para to a leaving group (such as a halogen).
Cross-Coupling Reactions: The aforementioned Buchwald-Hartwig amination is highly suitable for this transformation. The reaction would couple azepane with a pre-functionalized halo- or triflyloxy-aniline derivative, providing a direct and versatile route to the azepane-aniline linkage.
Ring Expansion and Cyclization: Azepane rings can be constructed through the ring expansion of smaller cyclic precursors, such as piperidines. rsc.org Another approach involves the intramolecular cyclization of a linear precursor. For example, a five-step synthesis starting from 2,4-dimethylaniline (B123086) involved N-alkylation with ethyl 4-bromobutyrate, followed by carbamoylation, hydrolysis, and a final intramolecular Friedel-Crafts reaction to construct a benzo[b]azepine core. researchgate.net A photochemical strategy has also been reported to convert nitroarenes into complex azepanes via dearomative ring expansion mediated by blue light. researchgate.net
Incorporation and Modification of Methylsulfonyl Groups on Aniline Frameworks
The methylsulfonyl (or mesyl) group is a common functional group in medicinal chemistry. Its installation on an aniline framework requires a multi-step synthetic sequence, as direct sulfonylation of aniline can be complicated by reactions at the amino group.
A well-documented synthesis for the closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), provides a clear blueprint for accessing the target methylsulfonyl aniline. nih.gov This pathway begins with a commercially available substituted benzene (B151609) precursor and proceeds through several key transformations. An analogous synthetic route for 5-Azepan-1-yl-2-(methylsulphonyl)aniline would likely involve the following steps, starting from a precursor that already contains the methylsulfonyl group:
Nitration: Introduction of a nitro group onto a properly substituted methylsulfonyl benzene derivative. The directing effects of the existing substituents would determine the position of nitration.
Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., fluorine or chlorine) is present on the ring, the azepane moiety can be introduced via an SNAr reaction. The nitro group would serve as a powerful activating group for this step.
Reduction: The final step would be the reduction of the nitro group to the desired primary amine, yielding the final product.
Alternatively, the aniline could be formed first, protected, and then the methylsulfonyl group could be introduced. Another method involves the oxidation of a corresponding methylthioether (-SMe) to the methylsulfonyl (-SO2Me) group, a transformation that is typically achieved with oxidizing agents like m-CPBA or Oxone®.
Direct Sulfonylation and Sulfonyl Chloride Reactions
Direct sulfonylation of anilines represents a significant method for the formation of sulfonamide bonds. This approach typically involves the reaction of an aniline derivative with a sulfonyl chloride in the presence of a base. semanticscholar.orgresearchgate.netcbijournal.com The reactivity of this reaction is influenced by electronic factors, with aromatic amines generally reacting more readily than alcohols. semanticscholar.org
Recent advancements have introduced milder and more efficient methods for direct sulfonylation. One such method utilizes visible-light photoredox catalysis to react aniline derivatives with sulfinate salts. nih.govrsc.orgresearchgate.net This technique is notable for its mild reaction conditions and broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov The process involves the generation of sulfonyl radicals from stable sulfinate salts, which then react with the aniline derivative. nih.govrsc.orgresearchgate.net
The choice of catalyst and reaction conditions is crucial for the success of these reactions. For instance, an iridium complex has been identified as an effective photocatalyst for the sulfonylation of N-alkylated anilines with sodium sulfinates under blue LED irradiation. researchgate.net The reaction mechanism can proceed through either an oxidative or reductive quenching cycle of the photocatalyst. nih.govrsc.org
Table 1: Comparison of Direct Sulfonylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Sulfonylation | Aniline, Sulfonyl Chloride, Base | Often requires elevated temperatures | Well-established, readily available reagents | Can be harsh, may require protection of sensitive functional groups |
| Photoredox Catalysis | Aniline derivative, Sulfinate salt, Photocatalyst | Visible light irradiation, mild conditions | High functional group tolerance, suitable for late-stage functionalization | Requires specialized photocatalysts and equipment |
Oxidation Pathways to Form Methylsulfonyl Functionalities
An alternative and common strategy for synthesizing sulfones is the oxidation of corresponding thioethers. nih.gov This method involves a two-step process where a sulfide (B99878) is first oxidized to a sulfoxide (B87167) and then further oxidized to the sulfone. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, which is considered a green oxidant. researchgate.netgoogle.com
The selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone can be challenging but is achievable under controlled conditions. organic-chemistry.org Conversely, conditions can be optimized to favor the formation of the sulfone. organic-chemistry.org For example, the use of hydrogen peroxide in conjunction with specific catalysts, such as tantalum carbide or niobium carbide, can selectively yield either the sulfoxide or the sulfone. organic-chemistry.org Another approach utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) for a metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org
A recently developed synthetic route to 5-(ethylsulfonyl)-2-methoxyaniline, an analog of the target compound, starts from the commercially available 4-methoxybenzenethiol. researchgate.net This multi-step synthesis involves the S-alkylation of the thiol, followed by oxidation to the sulfone, nitration, and finally reduction of the nitro group to the aniline. researchgate.net This pathway highlights the utility of building the sulfonyl group through oxidation of a sulfur-containing precursor.
Convergent and Divergent Synthetic Pathways for this compound and Related Analogues
The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies.
Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach can be highly efficient as it allows for the parallel synthesis of different parts of the molecule.
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. organic-chemistry.orgnih.govfigshare.comresearchgate.net This strategy is particularly useful for exploring structure-activity relationships by creating a variety of analogs from a single precursor.
For the synthesis of the target compound, a convergent approach might involve the synthesis of 2-(methylsulphonyl)aniline and a separate synthesis of a precursor to the 5-azepanyl group, followed by their coupling. A divergent approach could start with a substituted aniline that is then subjected to various cyclization and sulfonylation reactions to produce a range of analogs. The synthesis of various functionalized quinolines from aniline and two different amino acids serves as an example of a divergent approach to creating diverse heterocyclic structures. organic-chemistry.orgnih.govfigshare.comresearchgate.net
Sustainable Chemistry Principles in Aniline Derivative Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aniline derivatives to minimize environmental impact and improve safety. nih.govacs.org This includes the use of less hazardous reagents, development of catalytic reactions, and designing processes with higher energy efficiency. nih.govacs.org
One area of focus is the reduction of nitroaromatics to anilines, a key step in many synthetic sequences. Traditional methods often rely on high-pressure hydrogenation with precious metal catalysts. specchemonline.com Greener alternatives are being explored, such as chemoenzymatic reduction using nitroreductases. acs.orgnih.gov This biocatalytic approach offers high chemoselectivity and operates under mild, aqueous conditions, avoiding the need for high-pressure hydrogen and expensive metal catalysts. acs.orgnih.gov
Another sustainable approach involves the use of electrochemistry. Researchers have developed an electrocatalytic method for the reduction of nitroarenes to anilines at room temperature and pressure using a redox mediator. specchemonline.comchemistryworld.com This method, when powered by renewable electricity, has the potential to make the industrial production of anilines significantly more environmentally friendly. specchemonline.com
Furthermore, the development of one-pot and multicomponent reactions aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. nih.govacs.org The use of renewable feedstocks, such as amino acids, for the synthesis of complex molecules is also a promising avenue for sustainable chemical production. organic-chemistry.orgnih.govfigshare.comresearchgate.net
Spectroscopic and Advanced Structural Characterization of 5 Azepan 1 Yl 2 Methylsulphonyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and various two-dimensional spectra, a complete and unambiguous assignment of the protons and carbons in the 5-Azepan-1-yl-2-(methylsulphonyl)aniline structure can be achieved.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the aniline (B41778) ring, the azepane ring, the methylsulphonyl group, and the amine group.
Aniline Protons: The substituted benzene (B151609) ring features three aromatic protons. The proton at the C6 position is anticipated to appear as a doublet, influenced by the adjacent proton at C4. The C4 proton would likely present as a doublet of doublets due to coupling with protons at C3 and C6. The C3 proton should appear as a doublet.
Azepane Protons: The twelve protons of the azepane ring are expected to produce complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (Cα) would be shifted downfield compared to the other methylene (B1212753) (CH₂) groups (Cβ, Cγ) due to the deshielding effect of the nitrogen.
Methylsulphonyl Protons: The three protons of the methyl group attached to the sulfonyl group (SO₂) are chemically equivalent and are expected to appear as a sharp singlet, significantly downfield due to the strong electron-withdrawing nature of the sulfonyl group.
Amine Protons: The two protons of the primary amine (NH₂) group on the aniline ring typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (C3) | ~7.0-7.2 | d |
| Aromatic-H (C4) | ~6.8-7.0 | dd |
| Aromatic-H (C6) | ~7.4-7.6 | d |
| NH₂ | Variable (Broad) | s (br) |
| Azepane-CH₂ (α to N) | ~3.3-3.5 | m |
| Azepane-CH₂ (β, γ to N) | ~1.5-1.9 | m |
| SO₂CH₃ | ~3.0-3.2 | s |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br = broad
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. The spectrum for this compound would display signals for all 13 carbon atoms.
Aromatic Carbons: Six distinct signals are expected for the carbons of the aniline ring. The carbons directly bonded to the nitrogen (C5) and the sulfonyl group (C2) will be significantly affected. Other carbons (C1, C3, C4, C6) will have chemical shifts typical for substituted benzene rings.
Azepane Carbons: The carbons of the azepane ring will appear in the aliphatic region. Due to symmetry, three distinct signals are expected: one for the two carbons adjacent to the nitrogen (Cα), and two for the remaining four carbons (Cβ, Cγ).
Methylsulphonyl Carbon: A single signal is expected for the methyl carbon, with its chemical shift influenced by the attached sulfonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C1-NH₂ | ~145-150 |
| Aromatic C2-SO₂ | ~120-125 |
| Aromatic C3 | ~115-120 |
| Aromatic C4 | ~120-125 |
| Aromatic C5-Azepane | ~140-145 |
| Aromatic C6 | ~130-135 |
| Azepane-CH₂ (α to N) | ~50-55 |
| Azepane-CH₂ (β to N) | ~27-30 |
| Azepane-CH₂ (γ to N) | ~26-28 |
| SO₂CH₃ | ~40-45 |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the aniline ring (e.g., H3 with H4, H4 with H6) and within the azepane ring, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. sdsu.edu It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the singlet at ~3.0-3.2 ppm in the ¹H spectrum would correlate with the carbon signal at ~40-45 ppm in the ¹³C spectrum, confirming both as belonging to the methylsulphonyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.eduresearchgate.net Key expected HMBC correlations would include:
A correlation between the azepane protons (α to N) and the aromatic carbon C5, confirming the attachment point of the azepane ring.
Correlations between the methylsulphonyl protons and the aromatic carbon C2, confirming the position of the sulfonyl group.
Correlations between the aniline proton H6 and carbons C2 and C4, helping to solidify the aromatic assignments.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. lcms.czchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the determination of a unique elemental formula. For this compound (C₁₃H₂₀N₂O₂S), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. Experimental measurement of this ion's m/z value by HRMS would serve to confirm the elemental composition. lcms.czchemicalbook.com
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₁N₂O₂S⁺ | 285.1324 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, typically generating protonated molecular ions [M+H]⁺ with minimal in-source fragmentation. nih.gov
By employing tandem mass spectrometry (MS/MS), the protonated molecular ion (m/z 285.13) can be selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. nih.govmdpi.com Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:
Loss of the methyl group: Cleavage of the S-CH₃ bond, resulting in a fragment ion.
Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds.
Fragmentation of the azepane ring: Cleavage of the C-C bonds within the seven-membered ring, leading to a series of smaller fragment ions.
Analysis of these characteristic fragments allows for the confirmation of the different structural subunits of the molecule.
X-ray Diffraction Studies for Crystalline Solid-State Structure Determination
A diligent search for X-ray diffraction data for this compound has yielded no specific results. Consequently, critical crystallographic information such as its crystal system, space group, unit cell dimensions, and detailed atomic coordinates are not available in the public domain. This absence of data means that key structural features, including bond lengths, bond angles, and intermolecular interactions in the solid state, have not been experimentally determined and reported.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Similarly, there is a lack of published research detailing the experimental Infrared (IR) and Raman spectra of this compound. While general principles of vibrational spectroscopy can predict the expected regions for characteristic functional group absorptions, a specific and detailed vibrational mode assignment for this particular molecule is not available. Such an analysis would provide valuable insights into the molecule's structural integrity and the electronic environment of its constituent functional groups. Without experimental spectra and accompanying computational studies, a definitive assignment of the vibrational modes remains unachievable.
Advanced Spectroscopic Methods for Conformational and Isomeric Analysis
The conformational and isomeric properties of this compound have not been explored in the available scientific literature using advanced spectroscopic methods. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy or high-level computational chemistry, which are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules in solution, have not been applied to this compound in any published studies. Therefore, a detailed understanding of its conformational preferences and potential isomeric forms is currently absent from the scientific record.
Computational and Theoretical Chemistry Studies on 5 Azepan 1 Yl 2 Methylsulphonyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. physchemres.orgresearchgate.net It is widely employed to determine molecular and structural properties, including dipole moments, molecular electrostatic potentials, and thermodynamic parameters. materialsciencejournal.org DFT calculations provide a theoretical framework to understand the electronic and optical properties of compounds like aniline (B41778) derivatives. physchemres.org
Investigation of Electronic Structure and Frontier Molecular Orbitals (FMO)
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These calculations are essential for understanding how a molecule like 5-Azepan-1-yl-2-(methylsulphonyl)aniline might participate in chemical reactions and interact with biological targets. bhu.ac.in
While specific DFT calculations for this compound are not detailed in the provided search results, the typical output of such an analysis would include the energies of these orbitals.
Table 1: Example of Frontier Molecular Orbital (FMO) Properties Note: The following values are illustrative examples and not actual calculated data for this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Theoretical Prediction of Reactivity Sites (e.g., ALIE, ELF, LOL, RDG, Fukui Functions)
To gain a deeper understanding of a molecule's reactivity, various theoretical descriptors can be calculated. These tools help identify the specific atoms or regions within a molecule that are most likely to be involved in chemical reactions.
Average Local Ionization Energy (ALIE): ALIE is used to pinpoint the sites most susceptible to electrophilic attack, as regions with lower ALIE values indicate loosely bound electrons.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses provide insights into chemical bonding, revealing the locations of covalent bonds, lone pairs, and atomic cores.
Reduced Density Gradient (RDG): This method is used to visualize and analyze non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular recognition and stability.
Fukui Functions: These functions are derived from conceptual DFT and are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. nih.gov
While specific studies detailing these reactivity descriptors for this compound were not found, such analyses are standard in computational chemistry to predict how the molecule will interact with other reagents or biological receptors.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govresearchgate.net
Prediction of Binding Modes and Conformational States
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jbcpm.com This computational technique helps identify the most likely binding pose and calculates a "docking score," which estimates the binding affinity, often expressed in kcal/mol. jbcpm.com The analysis reveals how the ligand fits into the active site of the target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the conformational changes that may occur upon ligand binding, offering a more realistic representation of the interaction in a biological environment. mdpi.com
Computational Elucidation of Ligand-Receptor Recognition
The process of ligand-receptor recognition is elucidated by analyzing the specific intermolecular interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often the driving force for binding.
Pi-stacking and Cation-pi Interactions: Important for binding aromatic moieties.
Through visualization of the docked pose, researchers can identify the key amino acid residues in the receptor's active site that interact with the ligand. jbcpm.com This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules. nih.gov Although studies detailing the specific binding modes of this compound were not available in the search results, this methodology is fundamental to its evaluation as a potential therapeutic agent.
Table 2: Example of Molecular Docking Interaction Data Note: The following data is hypothetical and serves as an example of typical docking results.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase | -9.2 | LYS745 | Hydrogen Bond |
| MET793 | Hydrophobic | ||
| LEU844 | Hydrophobic | ||
| ASP855 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For aniline and sulfonamide derivatives, QSAR models are frequently developed to predict properties like biological potency or lipophilicity. nih.govnih.gov
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Describe atomic connectivity.
Geometrical descriptors: Relate to the 3D shape of the molecule.
Electronic descriptors: Quantify charge distribution and electronic properties.
Physicochemical descriptors: Such as logP (lipophilicity).
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive model is built that correlates these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. sums.ac.ir While general QSAR studies on related chemical classes exist, a specific QSAR model detailing the predictive insights for this compound was not identified in the search results.
Computational Conformational Analysis and Energetic Landscapes of the Compound
The conformational flexibility of a molecule is a critical determinant of its biological activity and physical properties. For this compound, the conformational landscape is primarily dictated by the seven-membered azepane ring and the rotational freedom around the bonds connecting the substituent groups to the aniline core.
Computational conformational analysis of the azepane ring, a saturated seven-membered heterocycle, has been a subject of theoretical interest. nih.govacs.org Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are significantly more flexible and can exist in a variety of low-energy conformations, including chair, twist-chair, and boat forms. acs.orgresearchgate.net High-level electronic structure calculations on azepane itself have identified the twist-chair conformation as being the most stable. researchgate.net The energetic barriers between these conformations are typically low, allowing for rapid interconversion at room temperature.
The presence of the bulky substituted aniline group at the 1-position of the azepane ring in this compound would be expected to influence the conformational preference of the ring. Steric interactions between the phenyl group and the hydrogens on the azepane ring could favor conformations that minimize these clashes. The energetic landscape would therefore be a complex surface with multiple local minima corresponding to different ring puckering modes and orientations of the N-aryl bond.
To fully characterize the energetic landscape, a systematic conformational search would be necessary, employing methods such as molecular mechanics force fields followed by higher-level quantum mechanical calculations, like Density Functional Theory (DFT), for geometry optimization and energy refinement of the identified conformers. nih.gov The relative energies of these conformers would determine their population distribution at a given temperature.
Table 1: Theoretical Conformational Preferences of Unsubstituted Azepane
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | >0.00 |
| Boat | >0.00 |
| Note: This table represents generalized findings for the parent azepane ring. The presence of substituents in this compound would alter these relative energies. |
Analysis of Solvent Effects on Molecular Properties through Computational Methods
The properties and behavior of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational methods are crucial for understanding these solvent effects at a molecular level. For this compound, key molecular properties that would be sensitive to the solvent include its conformational equilibrium, dipole moment, and the electronic distribution within the molecule.
Computational investigation of solvent effects can be approached through two main models: implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the solute. researchgate.net For instance, polar solvents would be expected to stabilize conformations with larger dipole moments.
Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of the aniline nitrogen and the sulfonyl oxygens in this compound, specific interactions with protic solvents would be anticipated.
Studies on substituted anilines have shown that solvation effects are essential for accurately predicting their chemical reactivity. nih.gov The electronic properties of the aniline ring, influenced by both the electron-donating azepanyl group and the electron-withdrawing methylsulfonyl group, would be modulated by the solvent's polarity. This, in turn, would affect properties such as the molecule's acidity/basicity and its potential for intermolecular interactions.
Table 2: Common Computational Models for Analyzing Solvent Effects
| Model Type | Description | Typical Application |
| Implicit (Continuum) | Solvent is treated as a continuous medium with a defined dielectric constant. | Calculating bulk solvent effects on conformational energies and dipole moments. |
| Explicit | Individual solvent molecules are included in the computational simulation. | Studying specific solute-solvent interactions like hydrogen bonding. |
Reactivity and Reaction Mechanisms of 5 Azepan 1 Yl 2 Methylsulphonyl Aniline
Electrophilic Aromatic Substitution Pathways on the Aniline (B41778) Ring
The aniline ring of 5-Azepan-1-yl-2-(methylsulphonyl)aniline is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the competing electronic effects of the azepanyl and methylsulfonyl substituents. The azepan-1-yl group, being an N-alkylated amino group, is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. lkouniv.ac.in Conversely, the methylsulfonyl group is a strong electron-withdrawing group, which deactivates the ring and directs substitution to the meta position. lkouniv.ac.in
Given the positions of the existing substituents, the azepanyl group at C5 and the methylsulfonyl group at C2, their directing effects on the remaining open positions (C1, C3, C4, C6) can be analyzed.
Azepanyl group (at C5): Ortho-directing to C4 and C6; Para-directing to C1.
Methylsulfonyl group (at C2): Meta-directing to C4 and C6.
Both groups, therefore, direct incoming electrophiles to the C4 and C6 positions. The strong activating nature of the amino group suggests that substitution will predominantly occur at these positions. lkouniv.ac.in However, the bulky azepane ring may sterically hinder the approach of an electrophile to the C6 position, potentially favoring substitution at C4. Electrophilic aromatic substitution on highly activated anilines can sometimes lead to polysubstituted products. rsc.org
| Position on Aniline Ring | Directing Effect of Azepanyl Group (Activating) | Directing Effect of Methylsulfonyl Group (Deactivating) | Predicted Outcome |
|---|---|---|---|
| C1 | Para | Ortho | Minor Product |
| C3 | Meta | Ortho | Minor Product |
| C4 | Ortho | Meta | Major Product |
| C6 | Ortho | Meta | Major Product (potential steric hindrance) |
Nucleophilic Character and Reactivity of the Azepane Nitrogen Atom
The azepane nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is modulated by resonance effects involving the aniline ring. The lone pair can be delocalized into the aromatic system, which decreases its availability for reaction with electrophiles. reddit.com Despite this delocalization, the nitrogen is expected to retain sufficient nucleophilicity to react with strong electrophiles.
Reactions Involving the Methylsulfonyl Group
The methylsulfonyl group is generally stable and relatively unreactive. However, it can participate in certain chemical transformations.
Reduction: The sulfonyl group can be reduced, although this typically requires harsh reaction conditions. Strong reducing agents can convert sulfones to sulfides.
Elimination: Under certain conditions, particularly if there is an adjacent proton that can be abstracted, the methylsulfonyl group can act as a leaving group in elimination reactions. nih.gov
Modification of the Methyl Group: The methyl group attached to the sulfonyl moiety can potentially undergo reactions such as halogenation under radical conditions, although the strong electron-withdrawing nature of the sulfonyl group would make this challenging.
Synthetic Transformations via Cross-Coupling Methodologies
The aniline ring of this compound can be further functionalized using cross-coupling reactions. For these reactions to occur, a leaving group, typically a halide, must be present on the aromatic ring. If a halogenated derivative of the title compound were synthesized, it could undergo various palladium-catalyzed cross-coupling reactions.
For instance, a bromo-substituted derivative could participate in:
Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond. sdu.dk
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. rsc.org
Heck Reaction: Reaction with an alkene to form a substituted alkene.
These methodologies would allow for the introduction of a wide range of substituents onto the aromatic core, enabling the synthesis of a diverse library of derivatives.
Investigation of Oxidation-Reduction Chemistry of the Compound
The oxidation-reduction chemistry of this compound is influenced by both the aniline and methylsulfonyl moieties.
Oxidation: The aniline portion of the molecule is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex products, including polymeric materials. The nitrogen of the azepane ring could also potentially be oxidized. The methylsulfonyl group is already in a high oxidation state and is generally resistant to further oxidation. organic-chemistry.org However, under very forcing conditions, degradation of the molecule could occur.
Reduction: As mentioned previously, the methylsulfonyl group can be reduced to a sulfide (B99878). The aromatic ring itself can be reduced under certain hydrogenation conditions, though this typically requires high pressures and temperatures.
Electrochemical methods can also be employed to study the redox behavior of the compound. Cyclic voltammetry, for example, could reveal the oxidation and reduction potentials, providing insight into the ease with which the molecule gains or loses electrons. researchgate.net
Elucidation of Reaction Kinetics and Mechanistic Pathways
Detailed kinetic studies would be necessary to fully elucidate the mechanisms of the reactions involving this compound. For electrophilic aromatic substitution, kinetic studies could determine the partial rate factors for substitution at the different available positions on the ring, providing a quantitative measure of the directing effects of the substituents. researchgate.net
The mechanism of nucleophilic attack by the azepane nitrogen would likely follow standard pathways for nucleophilic substitution or addition reactions. The rate of these reactions would depend on the strength of the electrophile and the reaction conditions.
For any potential cross-coupling reactions, the mechanism would be expected to follow the established catalytic cycles for the specific reaction (e.g., oxidative addition, transmetalation, and reductive elimination for the Suzuki coupling).
Structure Activity Relationship Sar Studies of 5 Azepan 1 Yl 2 Methylsulphonyl Aniline Analogues
Influence of Azepane Ring Modifications on Biological and Chemical Activity
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net Its size, flexibility, and ability to present substituents in specific three-dimensional orientations make it a valuable component in drug design. Modifications to this ring can significantly impact a molecule's interaction with its biological target.
Impact of Substituents on the Azepane Moiety
The introduction of substituents onto the azepane ring can profoundly alter the pharmacological profile of a compound. The position, stereochemistry, and nature of these substituents can affect binding affinity, selectivity, and metabolic stability.
A study on a series of azepanone-based inhibitors of cathepsin K demonstrated the significant impact of simple methyl substitutions. Depending on the position and stereochemical configuration, these methyl groups led to a wide variation in inhibitory potency and pharmacokinetic properties compared to the unsubstituted parent analogue. For instance, the introduction of a cis-methyl group at the 7-position of the azepanone ring resulted in a notable increase in both potency and oral bioavailability in rats. This enhancement is thought to arise from the substituent's influence on the ring's conformation, which in turn affects how the molecule fits into the active site of the enzyme. nih.gov These findings highlight that even minor alkyl substitutions on the azepane moiety can be a powerful strategy for modulating the biological activity of a compound.
Table 1: Illustrative Example of Substituent Effects on an Azepanone Core (Cathepsin K Inhibitors) Data sourced from a study on cathepsin K inhibitors and is intended to be illustrative of principles of azepane modification.
| Compound | Azepanone Substitution | Cathepsin K K_i,app (nM) | Rat Oral Bioavailability (%) |
| Analogue 1 | Unsubstituted | 0.16 | 42 |
| Analogue 2 | 7-cis-methyl | 0.041 | 89 |
Effects of Heterocyclic Ring Size and Conformation on Activity
The seven-membered nature of the azepane ring provides it with greater conformational flexibility compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to a target protein. However, it can also be a drawback, leading to a potential loss of entropy upon binding, which can decrease affinity.
The size of the heterocyclic ring is a critical determinant of activity. In the development of inhibitors for Mycobacterium tuberculosis IMPDH, replacing a cyclohexyl group (a six-membered carbocycle) with a larger cycloheptyl ring (a seven-membered carbocycle, an analogue for the azepane ring system) led to a decrease in both enzymatic and whole-cell activity by approximately tenfold. nih.gov This suggests that for that specific target, the larger ring size was detrimental to optimal binding.
Furthermore, constraining the conformation of the ring, for instance by incorporating it into a fused or bridged bicyclic system, can lock the molecule into a more bioactive conformation, thereby enhancing activity. The design of rigid analogues is a common strategy to improve affinity by reducing the entropic penalty of binding. Studies on tryptophan derivatives containing an azepine moiety have shown that the specific conformation of this seven-membered ring is crucial for their biological activities, including antiviral and larvicidal effects. nih.gov
Role of the Methylsulfonyl Group in Structure-Activity Relationships
The methylsulfonyl group (-SO₂CH₃) is a key functional group that significantly influences the electronic and steric properties of the parent molecule. Its presence can have a substantial impact on binding affinity, solubility, and metabolic stability.
Electronic and Steric Contributions of the Sulfonyl Functional Group
From a steric perspective, the tetrahedral geometry of the sulfonyl group and its size allow it to occupy specific pockets within a binding site. Its incorporation can also serve to orient other parts of the molecule, like the side chains, into specific conformations that are favorable for interaction with the target. nih.gov In a series of inhibitors for glycine (B1666218) transporter-1 (GlyT-1), a propylsulfonylpiperazine moiety was found to be a key component for activity, highlighting the importance of the sulfonyl group in the scaffold. nih.gov
Bioisosteric Replacements and Their Pharmacological Implications
The methylsulfonyl group can be replaced by a variety of other functional groups. A common non-classical bioisostere for a sulfone or sulfonamide is a sulfonimide or an N-acylsulfonamide. These groups can have similar pKa values and hydrogen bonding capabilities. For example, replacing a carboxylic acid with a sulfonamide is a well-established bioisosteric switch. u-tokyo.ac.jpresearchgate.net
Another potential bioisosteric replacement for the methylsulfonyl moiety could be a trifluoromethylsulfone (-SO₂CF₃) or other substituted sulfonyl groups. The choice of bioisostere depends heavily on the specific biological target and the desired property changes. The success of such a replacement is highly context-dependent and often requires empirical testing. drughunter.com
Table 2: Examples of Bioisosteric Replacements and Their Rationale This table provides general examples of bioisosterism relevant to the sulfonyl group.
| Original Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Pharmacological Implication |
| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH) | Acidity, H-bonding | Improved cell permeability, altered binding interactions |
| Sulfone (-SO₂R) | N-Acylsulfonamide (-SO₂NHCOR) | H-bond acceptor, electronics | Enhanced metabolic stability, modified pKa |
| Methyl (-CH₃) on sulfone | Trifluoromethyl (-CF₃) | Steric bulk, lipophilicity | Increased metabolic stability, altered electronics |
Systematic Substituent Effects on the Aniline (B41778) Core and its Activity
The aniline core is a versatile scaffold, and the nature and position of substituents on this aromatic ring can dramatically alter the biological activity of the compound. Substituents influence the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule.
Electron-withdrawing groups, such as halogens (-F, -Cl) or a nitro group (-NO₂), decrease the electron density of the aniline ring and lower the basicity of the amino group. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or alkyl groups, increase the ring's electron density and the basicity of the amine. These electronic modifications can affect how the molecule interacts with its target, for instance by altering the strength of hydrogen bonds or cation-pi interactions. researchgate.net
In the context of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), the substitution pattern on a 4-anilino-quinazoline core is critical for activity. Studies have shown that small, lipophilic substituents like fluorine or chlorine on the aniline moiety can enhance the binding affinity for EGFR. In contrast, bulky substituents can introduce steric hindrance, potentially decreasing activity against one target while sometimes increasing selectivity for another. The placement of these substituents is also crucial; for example, a 3,4-disubstitution pattern on the aniline ring was found to increase activity on EGFR more than a 2,4-disubstitution pattern in a series of quinazoline (B50416) derivatives.
Table 3: Illustrative Example of Aniline Substituent Effects (EGFR Kinase Inhibitors) Data is illustrative and sourced from studies on quinazoline-based EGFR inhibitors to demonstrate principles of aniline core modification.
| Compound | Aniline Substituent (R) | EGFR IC₅₀ (nM) |
| Analogue A | -H | 11 |
| Analogue B | 3-Cl | 1 |
| Analogue C | 3-Br | 1.5 |
| Analogue D | 3-CH₃ | 4 |
This data suggests that for this particular scaffold, an electron-withdrawing group at the meta-position of the aniline ring is highly favorable for inhibitory activity. Such systematic studies on the aniline core are essential for fine-tuning the pharmacological properties of a lead compound.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the aromatic ring of 5-Azepan-1-yl-2-(methylsulphonyl)aniline analogues play a pivotal role in modulating their biological activity. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been shown to significantly impact potency.
Research into related chemical series, such as 2-aryl-2-fluoro-cyclopropylamines, has demonstrated that EDGs generally enhance inhibitory potency, while EWGs tend to decrease it. nih.gov For instance, the introduction of a para-methyl group, a weak EDG, resulted in a significant increase in activity. nih.gov Conversely, the presence of strong EWGs like a trifluoromethyl group led to a reduction in inhibitory action. nih.gov
In the context of quinazoline derivatives, another class of kinase inhibitors, the nature and position of substituents are crucial. mdpi.com Smaller, lipophilic EWGs like -F and -Cl on the aniline moiety were found to enhance affinity for certain kinases. mdpi.com This suggests that a delicate balance of electronic and steric factors is necessary for optimal activity.
The following table summarizes the general effects of various substituents on the biological activity of related aniline-based compounds.
| Substituent | Electronic Effect | General Impact on Activity |
|---|---|---|
| -CH₃ | Electron-Donating (Weak) | Increase |
| -OCH₃ | Electron-Donating (Strong) | Variable, can increase or decrease depending on position |
| -F, -Cl | Electron-Withdrawing (Halogen) | Generally increases activity, also enhances lipophilicity |
| -CF₃ | Electron-Withdrawing (Strong) | Decrease |
Positional Isomerism and its Impact on Biological Profiles
The spatial arrangement of substituents on the aromatic core of this compound is a critical determinant of its biological profile. Studies on analogous structures have consistently shown that even minor changes in the position of functional groups can lead to dramatic shifts in activity.
For example, in a series of 4-anilino-quinazoline derivatives, the substitution pattern on the aniline ring was found to be a key factor for inhibitory activity against various kinases. mdpi.com A 3,4-disubstitution pattern on the aniline ring generally favored higher activity on certain kinases, whereas a 2,4-disubstitution pattern was more favorable for others. mdpi.com This highlights the importance of the precise positioning of substituents to achieve selective inhibition.
Furthermore, the relative positions of the key functional groups—the azepane ring, the methylsulfonyl group, and the amino group—are crucial for establishing the correct orientation within the target's binding site. Any alteration in this arrangement can disrupt key interactions, leading to a loss of potency.
Investigation of Linker Chemistry and Scaffold Diversity in Analogues
Exploration of linker chemistry and scaffold diversity is a common strategy in medicinal chemistry to improve the properties of a lead compound. For analogues of this compound, this could involve modifying the core aniline structure or the nature of the groups attached to it.
Scaffold diversity refers to the variety of the core ring structures in a collection of compounds. nih.gov A high degree of scaffold diversity is often desirable in the early stages of drug discovery to explore a wider range of chemical space. nih.gov For the 2-(methylsulfonyl)aniline (B181356) scaffold, researchers have explored replacing the aniline core with other heterocyclic systems to identify novel chemotypes with improved activity or selectivity.
Linker chemistry, on the other hand, focuses on modifying the connecting units between different parts of the molecule. In the case of this compound, this could involve altering the azepane ring or introducing different functionalities to probe for additional binding interactions.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and Pharmacophore Model Development
To gain a deeper understanding of the SAR for this compound analogues, computational methods such as 3D-QSAR and pharmacophore modeling are employed. These techniques help to elucidate the relationship between the three-dimensional structure of a molecule and its biological activity. mdpi.com
3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that can guide the design of new, more potent analogues. mdpi.comfrontiersin.org These models generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. nih.gov A typical pharmacophore model for a kinase inhibitor might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov Once developed, these models can be used as 3D queries to screen large compound databases to identify novel scaffolds with the desired biological activity. nih.gov
The development of robust 3D-QSAR and pharmacophore models for this class of compounds is crucial for the rational design of next-generation analogues with optimized potency and selectivity. mdpi.com
Advanced Derivatization Strategies for 5 Azepan 1 Yl 2 Methylsulphonyl Aniline
Functionalization and Modification of the Primary Amino Group
The primary amino group on the aniline (B41778) ring is a prime target for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The primary amino group of 5-Azepan-1-yl-2-(methylsulphonyl)aniline can readily undergo N-acylation and N-sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically achieved by treating the aniline with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. nih.govnih.gov The choice of acylating or sulfonylating agent allows for the introduction of diverse substituents, including aliphatic, aromatic, and heterocyclic moieties.
For instance, reaction with various sulfonyl chlorides can yield a library of sulfonamide derivatives. mdpi.comresearchgate.net The synthesis of sulfonamides is a well-established process, often involving the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base. nih.gov While primary amines are generally highly reactive, the specific conditions can be tailored to optimize the yield and purity of the desired sulfonamide. researchgate.net
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Reaction Conditions |
| Acetyl chloride | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Benzoyl chloride | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Methanesulfonyl chloride | Sulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent |
| p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent |
Alkylation and Arylation Reactions
N-alkylation and N-arylation of the primary amino group introduce alkyl or aryl substituents, respectively, further expanding the chemical space of accessible derivatives. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov
N-arylation reactions, particularly those catalyzed by transition metals like palladium, have become powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of the aniline with a wide range of aryl halides or triflates, providing access to a diverse set of N-aryl derivatives. nih.gov The choice of ligand and reaction conditions is crucial for achieving high yields and good functional group tolerance.
Selective Modifications of the Azepane Ring System
Strategies for the synthesis of functionalized azepanes often involve multi-step sequences, starting from acyclic precursors or through the expansion of smaller ring systems. nih.gov For instance, copper-catalyzed tandem amination/cyclization reactions have been developed for the preparation of functionalized azepine derivatives. nih.gov These methods allow for the introduction of various substituents onto the azepane ring with a degree of control over the substitution pattern.
Derivatization at the Methylsulfonyl Group
The methylsulfonyl group, while generally considered robust, can also be a site for derivatization, although this is less common than modifications at the amino group or the azepane ring. The sulfur atom is in its highest oxidation state, making it relatively stable. However, reactions targeting the methyl group or involving the displacement of the entire sulfonyl group have been reported in related systems.
The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions, although it is less reactive than typical leaving groups like halides. researchgate.net The reactivity can be influenced by the electronic nature of the aromatic ring and the reaction conditions employed.
Development of Regioselective Synthetic Approaches for Novel Analogues
The development of regioselective synthetic methods is crucial for the efficient synthesis of novel analogues of this compound with precisely controlled substitution patterns. For instance, regioselective C-H functionalization techniques can be employed to introduce substituents at specific positions on the aniline ring. nih.gov
Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including derivatives of 1,2,4-triazoles which can be synthesized with regiocontrol. nih.gov Such techniques could be adapted for the regioselective derivatization of the target molecule. Furthermore, the synthesis of polysubstituted pyridines through versatile building blocks demonstrates the power of regioselective strategies in constructing complex molecular architectures. nih.gov These approaches could inspire the development of novel routes to analogues of this compound with tailored substitution patterns.
Potential Research Applications and Broader Scientific Context for 5 Azepan 1 Yl 2 Methylsulphonyl Aniline Scaffolds
Medicinal Chemistry Lead Optimization and Discovery (General Mechanisms of Action)
In medicinal chemistry, the 5-azepan-1-yl-2-(methylsulphonyl)aniline scaffold is a promising starting point for lead optimization and drug discovery. The structural components of the molecule are found in numerous biologically active compounds. For instance, the sulfonylaniline motif is a key feature in various pharmaceutical agents. researchgate.net The azepane ring, a seven-membered saturated heterocycle, is also a constituent of many FDA-approved drugs and contributes to the structural diversity necessary for therapeutic agent discovery. nih.gov Derivatives containing these core structures have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. evitachem.com The general mechanism of action for compounds derived from this scaffold often involves specific interactions with biological targets like enzymes or receptors. evitachem.com
Enzyme Inhibition Studies (e.g., Kinases)
The methylsulfonyl aniline (B41778) portion of the scaffold is particularly relevant for enzyme inhibition studies. Substituted aniline derivatives with a methylsulfonyl group are recognized as important pharmacophores in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer. bldpharm.com
Structurally related compounds have demonstrated potent inhibitory activity against key kinases. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) serves as a crucial fragment in the development of powerful inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis. google.com The development of inhibitors based on this and similar scaffolds has led to potent antiangiogenic agents at both enzymatic and cellular levels. google.com The general principle of kinase inhibition by such molecules often involves blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. bldpharm.com The azepane group can further modulate the compound's solubility, cell permeability, and binding affinity within the kinase active site.
Table 1: Examples of Structurally Related Kinase Inhibitors and Their Targets This table is illustrative and features compounds structurally related to the core scaffold.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Substituted Anilino-oxazoles | VEGFR2 | Cancer (Anti-angiogenesis) |
| Isoquinoline-sulfonamides | Protein Kinase A, Protein Kinase C | Cancer, Cellular Injury |
| EGFR/HER2 Inhibitors | EGFR (ErbB1), HER2 (ErbB2) | Breast Cancer |
Receptor Ligand Development
The development of ligands that bind to specific receptors is a cornerstone of neuropharmacology and other therapeutic areas. The azepane moiety is a key structural feature in ligands designed for various central nervous system (CNS) targets. For instance, a novel series of glycine (B1666218) transporter 1 (GlyT1) inhibitors features an azepane ring, which was found to modestly increase potency compared to a piperidine (B6355638) replacement. wikipedia.orgnbinno.com These inhibitors are being explored for the treatment of schizophrenia. nbinno.com
Furthermore, the broader class of G protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2C receptor, are significant targets for drug development in treating obesity, depression, and schizophrenia. nih.gov The design of selective agonists and antagonists for these receptors is an active area of research. nih.gov The this compound scaffold provides a template that could be modified to create novel ligands for these and other receptors, such as sigma receptors, which are implicated in cancer cell proliferation. The specific interactions with the receptor's binding pocket would determine whether the ligand acts as an agonist (activator) or an antagonist (blocker).
Modulation of Cellular Pathways (e.g., Antiproliferative Activities in Cancer Research)
Compounds containing the core motifs of this compound have shown potential in modulating cellular pathways related to cell growth and proliferation, making them relevant for cancer research. The antiproliferative activity of a compound refers to its ability to inhibit cell growth. Various quinoxaline (B1680401) derivatives, for example, have been evaluated for their antiproliferative effects against cancer cell lines.
The antiproliferative potential of related structures has been demonstrated in several studies. Thiazole derivatives incorporating both azepane and methylsulfonyl groups are noted for their potential anticancer properties. evitachem.com Additionally, certain triterpenoid (B12794562) derivatives featuring an azepane ring showed weak antiproliferative activity against a panel of cancer cell lines. The mechanism behind such activity can be multifaceted, potentially involving the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key proteins involved in tumor progression. Fluoroquinolones with anilino groups have also exhibited significant antiproliferative effects against various cancer cell lines, with their lipophilicity enhancing their anti-tumor effectiveness.
Table 2: Antiproliferative Activity of Selected Related Compounds This table presents data for compounds structurally related to the core scaffold to illustrate potential activity.
| Compound/Class | Cancer Cell Line | Activity (IC50/GI50) |
| C2-[4-pyridinylidene]-oleanonic C28-morpholinyl amide | Non-small cell lung cancer (HOP-92) | 0.0347 µM |
| C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amide | Leukemia | 0.171 - 0.360 µM |
| Reduced Fluoroquinolone 4b | Colon Cancer (HCT116) | 0.84 µM |
| Nitro-Fluoroquinolone 3b | Breast Cancer (MCF7) | 6 µM |
Agrochemical Research and Development
The structural components of this compound are also found in molecules used in the agrochemical industry. The azepane ring itself is a precursor to several pesticides. It is utilized in the manufacturing of herbicides, fungicides, and insecticides. In some formulations, azepane acts as a chelating agent, which helps to stabilize the active ingredients.
Similarly, sulfonyl-containing compounds, a class that includes the methylsulfonyl group, see wide application in the agrochemical sector. researchgate.net The combination of these two moieties within a single scaffold suggests that derivatives of this compound could be explored for the development of new crop protection agents. Research in this area would focus on synthesizing analogs and screening them for herbicidal, insecticidal, or fungicidal activity.
Application as Key Intermediates in the Synthesis of Complex Organic Molecules
Beyond its potential direct biological activity, the this compound structure serves as a valuable key intermediate or building block in synthetic organic chemistry. The aniline group is particularly useful as it can undergo a wide variety of chemical transformations, allowing for the construction of more complex molecules.
Related compounds are frequently described as critical intermediates for active pharmaceutical ingredients (APIs). For example, 5-(ethylsulfonyl)-2-methoxyaniline, a close structural analog, is considered an important pharmacological fragment for building VEGFR2 inhibitors, yet its synthesis was not described until recently, highlighting the value of such intermediates. google.com The synthesis of aniline precursors is a key step in creating libraries of compounds for drug discovery. evitachem.com Therefore, this compound represents a strategic starting material for synthesizing libraries of novel compounds for biological screening.
Integration into Fragment-Based Drug Discovery (FBLD) Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for identifying starting points for drug development. This approach uses small, low-complexity molecules called "fragments" to probe the binding sites of biological targets. Because of their smaller size, fragments can form highly efficient interactions and serve as excellent starting points for optimization into more potent lead compounds.
The this compound scaffold fits well within the principles of FBDD. Its molecular weight (268.38 g/mol ) is within the range typically considered for fragment libraries. The individual components—the substituted aniline, the sulfonyl group, and the azepane ring—can be considered fragments themselves. Indeed, 5-(ethylsulfonyl)-2-methoxyaniline has been explicitly referred to as an "important pharmacological fragment". google.com By using techniques such as X-ray crystallography or NMR spectroscopy, researchers can identify how this or similar fragments bind to a target protein and then use that structural information to guide the synthesis of more potent and selective molecules.
Q & A
Q. What are the optimal synthetic routes for 5-Azepan-1-yl-2-(methylsulphonyl)aniline, considering challenges in regioselective functionalization of multi-heterosubstituted anilines?
Methodological Answer: Synthesis of multi-heterosubstituted anilines often requires strategic substituent positioning to avoid steric hindrance and unwanted side reactions. For analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline, a four-step approach involving sulfonation, alkylation, nitration, and catalytic hydrogenation has been reported with a 59% overall yield . Key challenges include:
- Regioselective nitration : Use concentrated HNO₃ under controlled temperature (100°C) to avoid dinitration byproducts .
- Reductive amination : Pd/C-catalyzed hydrogenation effectively reduces nitro groups while preserving sulfonyl and azepane moieties .
- Precursor selection : Commercially unavailable intermediates (e.g., 2-amino-4-(ethylsulfonyl)phenol) necessitate alternative pathways, such as starting from sulfonyl chlorides .
Q. How does the methylsulphonyl group influence the physicochemical properties of this compound?
Methodological Answer: The methylsulphonyl group exerts strong electron-withdrawing effects (-I and -M) that significantly alter:
- Basicity : The para-methylsulphonyl group reduces electron density at the aniline nitrogen, lowering pKa compared to unsubstituted aniline. This is consistent with trends observed in nitro- and cyano-substituted anilines .
- Solubility : Polar sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for reaction optimization .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage .
Advanced Research Questions
Q. What computational models can predict the electronic effects of azepane and methylsulphonyl substituents on the compound’s reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations can quantify substituent effects:
- Electron density mapping : Analyze charge distribution at the aniline nitrogen to predict nucleophilic reactivity .
- Transition state modeling : Assess steric effects of the azepane ring on reaction pathways (e.g., coupling reactions) .
- Comparative studies : Benchmark against experimentally characterized analogs (e.g., 4-(methylsulphonyl)-3-(piperidin-1-yl)aniline) to validate computational predictions .
Q. How can crystallographic data resolve discrepancies in structural determination caused by dynamic disorder in the azepane ring?
Methodological Answer:
- Refinement protocols : Use SHELXL for high-resolution data refinement, applying restraints to azepane ring torsional angles to model dynamic disorder .
- Twinned data handling : SHELXPRO interfaces enable macromolecular refinement techniques for small-molecule twinning .
- Validation metrics : Cross-check R-factors and electron density maps with PLATON to confirm positional accuracy .
Q. What advanced analytical techniques validate the compound’s purity and stability under varying pH and temperature conditions?
Methodological Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., sulfonic acid derivatives) .
- Stability studies : Accelerated aging tests at 40°C/75% RH monitor hydrolysis of the methylsulphonyl group via ¹H NMR (D₂O/CDCl₃) .
- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states to identify sulfonic acid contaminants .
Q. How do substituents influence the environmental degradation pathways of this compound in soil and wastewater?
Methodological Answer:
- Advanced Oxidation Processes (AOPs) : Evaluate Fenton’s reagent (Fe²⁺/H₂O₂) for hydroxyl radical-mediated cleavage of the sulfonyl group .
- Biodegradation assays : Use Pseudomonas spp. strains with aniline dioxygenase activity to assess azepane ring catabolism via catechol intermediates .
- Soil column studies : Model vertical migration kinetics under varying hydraulic conditions to predict environmental persistence .
Data Contradictions and Resolution
Q. Conflicting reports on the basicity of methylsulphonyl-substituted anilines: How to reconcile experimental pKa values with theoretical predictions?
Methodological Answer:
- Experimental calibration : Measure pKa via potentiometric titration in water/DMSO mixtures to account for solvent effects .
- Theoretical adjustments : Incorporate solvation models (e.g., COSMO-RS) in DFT calculations to align with experimental data .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-methoxyaniline-4-(β-hydroxyethyl)sulfone) to identify mesomeric vs. inductive dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
